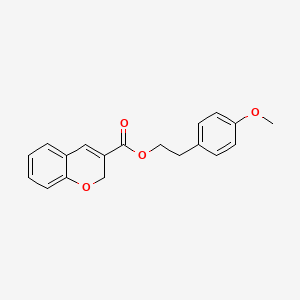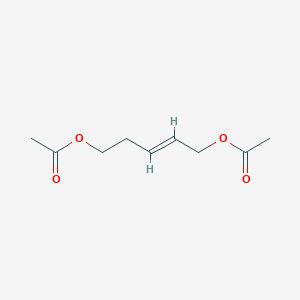
N-Cyclopentyl-2-methyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule It features a purine base attached to a tetrahydrofuran ring, with a cyclopentylamino group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the purine base: This can be achieved through a series of condensation reactions involving formamide derivatives and amines.
Attachment of the cyclopentylamino group: This step often involves nucleophilic substitution reactions where a cyclopentylamine reacts with a halogenated purine derivative.
Construction of the tetrahydrofuran ring: This can be synthesized through cyclization reactions involving diols and appropriate catalysts.
Introduction of the hydroxymethyl group: This step can be achieved through hydroxymethylation reactions using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The purine ring can be reduced under hydrogenation conditions to yield dihydropurine derivatives.
Substitution: The cyclopentylamino group can be substituted with other amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Various amines, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylated derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Amino-substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways involving purine derivatives.
Industry: It can be used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with enzymes and receptors in biological systems. The purine base can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. The cyclopentylamino group can enhance binding affinity to specific molecular targets, while the hydroxymethyl group can participate in hydrogen bonding, further stabilizing interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2-Aminopurine: A purine analog used in biochemical research.
Cyclopentyladenosine: A compound with a similar cyclopentylamino group.
Uniqueness
This compound is unique due to the combination of its purine base, cyclopentylamino group, and hydroxymethyl group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile tool in medicinal chemistry and biochemistry.
Eigenschaften
CAS-Nummer |
222159-14-0 |
|---|---|
Molekularformel |
C16H23N5O4 |
Molekulargewicht |
349.38 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-(cyclopentylamino)-2-methylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4/c1-8-18-14(20-9-4-2-3-5-9)11-15(19-8)21(7-17-11)16-13(24)12(23)10(6-22)25-16/h7,9-10,12-13,16,22-24H,2-6H2,1H3,(H,18,19,20)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
SNKCKGGONFMYNX-XNIJJKJLSA-N |
Isomerische SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCC4 |
Kanonische SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)


![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)



![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)


